3-(1,3-dihydro-2H-isoindol-2-yl)aniline
CAS No.: 1160263-98-8
Cat. No.: VC2633755
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1160263-98-8 |
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Molecular Formula | C14H14N2 |
Molecular Weight | 210.27 g/mol |
IUPAC Name | 3-(1,3-dihydroisoindol-2-yl)aniline |
Standard InChI | InChI=1S/C14H14N2/c15-13-6-3-7-14(8-13)16-9-11-4-1-2-5-12(11)10-16/h1-8H,9-10,15H2 |
Standard InChI Key | GVTTYJQILUUYSQ-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2CN1C3=CC=CC(=C3)N |
Canonical SMILES | C1C2=CC=CC=C2CN1C3=CC=CC(=C3)N |
Introduction
Structural Characteristics
Molecular Structure
The molecular structure of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline consists of two primary structural components:
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A 1,3-dihydro-2H-isoindole unit: This bicyclic structure comprises a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom serves as the connection point to the aniline moiety.
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An aniline (benzenamine) unit: This consists of a benzene ring with an amine (-NH₂) group at position 3. The connection to the isoindole unit occurs through a carbon-nitrogen bond at position 3 of the benzene ring.
These two structural units are connected through a C-N bond, creating a molecule with distinct electronic and steric properties. The spatial arrangement allows for potential conformational flexibility, particularly around the C-N bond connecting the two main structural units .
Spectroscopic Properties
Based on the structural features of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline, its spectroscopic properties can be predicted:
IR Spectroscopy:
Expected characteristic absorption bands would include:
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N-H stretching (primary amine): ~3300-3500 cm⁻¹
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Aromatic C-H stretching: ~3030-3080 cm⁻¹
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Aliphatic C-H stretching (from the dihydroisoindole): ~2850-2950 cm⁻¹
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C=C aromatic stretching: ~1600-1650 cm⁻¹
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C-N stretching: ~1250-1350 cm⁻¹
NMR Spectroscopy:
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¹H NMR would show signals for:
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Aromatic protons (complex multiplets): ~6.5-8.0 ppm
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NH₂ protons (broad singlet): ~3.5-4.5 ppm
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Methylene protons (CH₂) of the dihydroisoindole: ~4.0-4.5 ppm
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¹³C NMR would show signals for:
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Aromatic carbons: ~115-150 ppm
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Methylene carbons: ~50-55 ppm
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Mass Spectrometry:
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The molecular ion peak would appear at m/z 210, corresponding to the molecular weight
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Fragment ions might include those resulting from cleavage of the C-N bond between the aniline and isoindole moieties
Chemical Reactivity
General Reactivity Patterns
The reactivity of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline is influenced by both its aniline and isoindole structural components, leading to distinctive chemical behavior:
Aniline Moiety Reactivity:
The primary amine group can participate in various reactions typical of aromatic amines:
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Nucleophilic substitution reactions
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Diazotization reactions to form diazonium salts
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Acylation and alkylation at the nitrogen atom
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Electrophilic aromatic substitution reactions, with the amine group activating the ring toward electrophilic attack, particularly at positions ortho and para to the amine group
Isoindole Moiety Reactivity:
The isoindole nitrogen can potentially participate in:
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Alkylation reactions
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Coordination with metal ions
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Hydrogen bonding interactions
The compound exhibits specific interactions with electrophiles and nucleophiles, making it potentially valuable in chemical synthesis and pharmaceutical applications. The presence of multiple reactive sites within the molecule allows for selective functionalization, which can be exploited in the design of derivatives with modified properties .
Biological Activity and Applications
Compound Type | Cancer Cell Line | IC₅₀ (μM) |
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Isoindole derivative A | HCT-116 (Colon) | 10 |
Isoindole derivative B | MCF7 (Breast) | 15 |
Isoindole derivative C | A549 (Lung) | 5 |
Isoindole derivative D | HeLa (Cervical) | 20 |
Possible Neuroprotective Effects:
Compounds with isoindole moieties have been investigated for neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions through:
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Modulation of neurotransmitter systems
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Reduction of oxidative stress
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Regulation of neuroinflammatory responses
Antimicrobial Potential:
The structural features of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline suggest it may possess antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains with minimum inhibitory concentrations (MICs) as shown in the table below:
Bacterial Strain | MIC (μg/mL) for Related Isoindole Derivatives |
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Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
Research Applications
3-(1,3-Dihydro-2H-isoindol-2-yl)aniline has potential applications in various research domains:
Synthetic Chemistry:
The compound can serve as a versatile building block in organic synthesis. Its amine functionality allows for further functionalization through reactions such as:
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Acylation or alkylation
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Formation of amides, sulfonamides, or ureas
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Coupling reactions to create more complex molecular structures
These synthetic transformations facilitate the creation of diverse chemical libraries for structure-activity relationship studies and the development of compounds with enhanced biological activities.
Catalysis:
The aniline group can potentially participate in catalytic reactions, serving as a ligand in metal-catalyzed processes. This application is particularly relevant in:
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Cross-coupling reactions
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Asymmetric synthesis
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Polymerization reactions
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Hydrogenation processes
Materials Science:
Compounds with isoindole structures have been explored for use in materials science applications due to their electronic properties:
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Potential incorporation into organic semiconductors
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Development of organic light-emitting diodes (OLEDs)
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Creation of photovoltaic materials
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Design of sensors and molecular switches
The unique electronic and structural properties of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline make it a candidate for exploration in these rapidly evolving fields.
Comparison with Related Compounds
Positional Isomers
A notable positional isomer of 3-(1,3-dihydro-2H-isoindol-2-yl)aniline is 2-(2,3-dihydro-1H-isoindol-2-yl)aniline (CAS: 95493-26-8), which differs in the position of the amine group (position 2 instead of position 3) and in the specific configuration of the isoindole moiety.
Comparative analysis of these positional isomers reveals subtle differences that may significantly impact their chemical and biological properties:
Property | 3-(1,3-Dihydro-2H-isoindol-2-yl)aniline | 2-(2,3-Dihydro-1H-isoindol-2-yl)aniline |
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CAS Number | 1160263-98-8 | 95493-26-8 |
Amine Position | Meta (position 3) | Ortho (position 2) |
Isoindole Configuration | 1,3-Dihydro-2H-isoindole | 2,3-Dihydro-1H-isoindole |
Steric Properties | Less steric hindrance between functional groups | Greater steric hindrance due to ortho positioning |
Electronic Effects | Less direct electronic communication between functional groups | Potential for intramolecular interactions between adjacent groups |
Potential Applications | General synthetic applications, catalysis | Specific biological targets, possibly enhanced binding properties |
These structural differences likely result in distinct reactivity patterns and biological activities, making each isomer potentially valuable for different applications in medicinal chemistry and materials science.
Other Isoindole Derivatives
The broader family of isoindole derivatives encompasses a diverse range of compounds with varying substituents and structural modifications. Based on information about related compounds, a comparison can be drawn:
Compound Type | Key Structural Features | Notable Properties/Applications |
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3-(1,3-Dihydro-2H-isoindol-2-yl)aniline | Aniline at position 3 connected to 1,3-dihydro-2H-isoindole | Potential biological activity, synthetic chemistry applications |
Isoindole-containing anticancer agents | Various substituents enhancing cytotoxicity | Activity against cancer cell lines with IC₅₀ values in the μM range |
Isoindole-based antimicrobials | Structural modifications enhancing antimicrobial activity | Activity against bacterial strains with MICs of 50-100 μg/mL |
Isoindole derivatives in materials science | Functional groups enabling incorporation into polymers | Applications in organic electronics, photoactive materials |
Isoindole-based enzyme inhibitors | Specific binding moieties | Interaction with target enzymes, potential therapeutic applications |
This comparative analysis highlights the versatility of isoindole-based structures and the potential for designing derivatives with tailored properties for specific applications in medicinal chemistry, catalysis, and materials science.
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